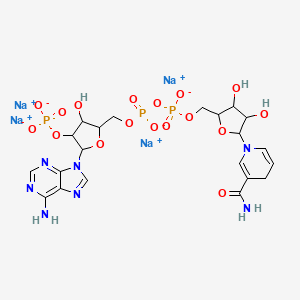









|
REACTION_CXSMILES
|
[CH2:1]1[C:6]([C:7]([NH2:9])=[O:8])=[CH:5][N:4]([CH:10]2[O:14][CH:13]([CH2:15][O:16][P:17]([O:20][P:21]([O:24][CH2:25][CH:26]3[O:30][CH:29]([N:31]4[C:35]5[N:36]=[CH:37][N:38]=[C:39]([NH2:40])[C:34]=5[N:33]=[CH:32]4)[CH:28]([O:41][P:42]([O-:45])([O-:44])=[O:43])[CH:27]3[OH:46])([O-:23])=[O:22])([O-:19])=[O:18])[CH:12]([OH:47])[CH:11]2[OH:48])[CH:3]=[CH:2]1.[Na+:49].[Na+].[Na+].[Na+].ClC(Cl)(P(=O)(O)O)P(=O)(O)O.Cl>>[OH-:8].[Na+:49].[CH2:1]1[C:6]([C:7]([NH2:9])=[O:8])=[CH:5][N:4]([CH:10]2[O:14][CH:13]([CH2:15][O:16][P:17]([O:20][P:21]([O:24][CH2:25][CH:26]3[O:30][CH:29]([N:31]4[C:35]5[N:36]=[CH:37][N:38]=[C:39]([NH2:40])[C:34]=5[N:33]=[CH:32]4)[CH:28]([O:41][P:42]([O-:44])([O-:45])=[O:43])[CH:27]3[OH:46])([O-:23])=[O:22])([O-:19])=[O:18])[CH:12]([OH:47])[CH:11]2[OH:48])[CH:3]=[CH:2]1.[Na+:49].[Na+:49].[Na+:49].[Na+:49] |f:0.1.2.3.4,7.8,9.10.11.12.13|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(P(O)(O)=O)(P(O)(O)=O)Cl
|
|
Name
|
dichloromethylene bisphosphonate tetraisopropyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The acidic solution was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
twice azeotroped with isopropanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |